N-Isopropylaniline has the chemical formula C₉H₁₃N. Its structure consists of a benzene ring (six-membered carbon ring with alternating single and double bonds) attached to an amine group (NH₂) where the nitrogen atom is bonded to an isopropyl group (CH(CH₃)₂) []. This structure grants it some key features:
Several reactions involving N-Isopropylaniline are important in scientific research:
C₆H₅NH₂ + CH₃CH(OH)CH₃ → C₆H₅N(CH(CH₃)₂) + H₂O []
Alkylation: N-Isopropylaniline can undergo further alkylation reactions on the benzene ring to introduce additional functional groups, creating diverse derivatives for various applications [].
Condensation reactions: The amine group allows N-Isopropylaniline to participate in condensation reactions with aldehydes or ketones to form imines or enamines, which are valuable intermediates in organic synthesis.
N-Isopropylaniline presents several safety concerns:
N-Isopropylaniline has been identified as an intermediate product in the degradation of propachlor, a selective herbicide used in agriculture. Research has explored the mechanisms by which Pseudomonas sp. strain PEM1, a soil bacterium, metabolizes propachlor. Studies have shown that N-isopropylaniline is formed during this process, providing insights into the breakdown pathway of the herbicide [1].
Acute Toxic;Irritant